molecular formula C16H12N4O2S B2709773 N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-19-8

N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Cat. No.: B2709773
CAS No.: 477872-19-8
M. Wt: 324.36
InChI Key: KNVSHXMZFIMSRT-YVLHZVERSA-N
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Description

N'-[(Z)-(4-Phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a Schiff base derivative containing a 1,2,3-thiadiazole core linked to a 4-phenoxybenzylidene hydrazide moiety.

Properties

IUPAC Name

N-[(Z)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-16(15-11-23-20-18-15)19-17-10-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-11H,(H,19,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVSHXMZFIMSRT-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves several key steps:

  • Formation of the 1,2,3-thiadiazole core: : This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the phenoxyphenyl group: : This step often involves the coupling of the thiadiazole with a phenoxyphenyl derivative using catalysts like palladium or copper under suitable temperature and pressure conditions.

  • Methylidene formation: : The final step involves the condensation reaction between the phenoxyphenyl thiadiazole and a suitable aldehyde under dehydrating conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and purity. Automated reaction systems and continuous flow chemistry methods can further improve efficiency and scalability.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, several chemical reactions could be envisioned:

  • Hydrolysis : The carbohydrazide group could undergo hydrolysis to form a carboxylic acid derivative.

  • Condensation Reactions : The hydrazide functionality can participate in condensation reactions with carbonyl compounds to form new heterocyclic systems.

  • Nucleophilic Substitution : The phenoxyphenyl group might undergo nucleophilic substitution reactions, although this is less likely due to the stability of the ether linkage.

Potential Reaction Table

Reaction TypeReactantsConditionsProducts
HydrolysisCarbohydrazide, H2OAcidic conditionsCarboxylic acid derivative
CondensationHydrazide, Aldehyde/KetoneBasic conditionsNew heterocycle
Nucleophilic SubstitutionPhenoxyphenyl group, nucleophileHigh temperature, strong baseSubstituted phenoxyphenyl derivative

Biological Activities of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The incorporation of different substituents can significantly affect these activities. For instance, oxygenated substituents tend to enhance antifungal activity, while halogenated substituents may increase antibacterial activity .

Biological Activity Table

Biological ActivityThiadiazole DerivativeTarget Organism
AntimicrobialHalogenated derivativesGram-positive bacteria
AntifungalOxygenated derivativesC. albicans, A. niger

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. In various studies, N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has been evaluated for its effectiveness against a range of pathogenic bacteria and fungi. For instance, compounds with similar structures have shown efficacy against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Antioxidant Properties

The antioxidant potential of this compound has been investigated through various assays that measure free radical scavenging activity. The incorporation of the thiadiazole moiety enhances the compound's ability to neutralize reactive oxygen species (ROS), suggesting its potential use in preventing oxidative stress-related diseases .

Anti-diabetic Effects

Recent studies have highlighted the anti-hyperglycemic activity of thiadiazole derivatives. The compound has been tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to decreased blood glucose levels, making it a candidate for managing diabetes .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is linked to its structural characteristics. The presence of the thiadiazole ring and the hydrazone functional group allows for interactions with biological targets through hydrogen bonding and π-π stacking interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenoxy group or variations in the substituents on the thiadiazole ring can significantly influence its pharmacological properties. For example, studies have shown that specific substitutions can enhance antibacterial activity while maintaining low cytotoxicity .

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymer matrices or as a ligand in coordination chemistry.

Polymer Composites

The compound can be utilized as a functional additive in polymer composites to improve thermal stability and mechanical properties. Its incorporation into polymer systems can enhance their resistance to degradation under oxidative conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various thiadiazole derivatives, including this compound:

StudyFindings
Study A Demonstrated significant antimicrobial activity against multiple pathogens with IC50 values indicating potency.
Study B Reported antioxidant activity with DPPH scavenging assays showing over 70% inhibition at certain concentrations.
Study C Highlighted anti-diabetic effects through α-glucosidase inhibition assays leading to decreased glucose absorption in vitro.

Mechanism of Action

Molecular Targets and Pathways

N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide exerts its effects through interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action often involves the inhibition of key enzymes or the modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs vary primarily in the substituents on the arylidene moiety. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
N'-[(Z)-(4-Methylphenyl)methylidene] derivative 4-CH₃ C₁₁H₁₀N₄OS 246.29 477872-12-1
N'-[(Z)-(3-Methylphenyl)methylidene] derivative 3-CH₃ C₁₁H₁₀N₄OS 246.29 477872-15-4
N'-[(Z)-(2-Methylphenyl)methylidene] derivative 2-CH₃ C₁₁H₁₀N₄OS 246.29 477872-14-3

Key Observations :

  • Electronic Effects: The phenoxy group in the target compound (vs.
  • Steric Effects : Substituent position (ortho, meta, para) influences molecular symmetry and crystal packing, impacting melting points and solubility .

Spectroscopic Characterization

IR and NMR data for analogs provide benchmarks:

  • IR Spectra :
    • C=O stretching: 1663–1682 cm⁻¹ in hydrazinecarbothioamides (absent in tautomeric triazoles) .
    • C=S stretching: 1243–1258 cm⁻¹ in thioamide derivatives .
  • ¹H-NMR: Aromatic protons in the 4-phenoxyphenyl group would resonate downfield (δ 7.0–8.0 ppm) due to electron withdrawal, distinct from methyl-substituted analogs (δ 6.5–7.5 ppm) .

Tautomerism and Stability

  • Triazole-Thione Tautomerism : Analogs like 5-(4-X-phenylsulfonyl)phenyl-1,2,4-triazoles exist in thione tautomeric forms, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹) .
  • Thiadiazole Derivatives : The target compound’s thiadiazole ring is less prone to tautomerism than triazoles, favoring stability in the hydrazone form .

Biological Activity

N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The compound can be synthesized through the condensation reaction between 4-phenoxybenzaldehyde and 1,2,3-thiadiazole-4-carbohydrazide. The structure features a thiadiazole ring which is often associated with bioactive properties due to its ability to interact with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound's MIC against various bacterial strains has been reported to be as low as 1.95 µg/mL for certain Staphylococcus spp., indicating strong antibacterial activity. In comparison, other derivatives have shown MIC values ranging from 1.95 to 15.62 µg/mL against Enterococcus faecalis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values for similar compounds were found to range from 3.91 to 62.5 µg/mL, confirming their lethal effects on Gram-positive bacteria .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis .
  • Case Studies : One notable study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Biological Activity Summary of Thiadiazole Derivatives

Compound NameMIC (µg/mL)MBC (µg/mL)IC50 (µM)Activity Type
Compound A1.953.9115Antimicrobial
Compound B15.6262.520Anticancer
This compoundTBDTBDTBDTBD

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Antioxidant Properties : Some thiadiazole derivatives have shown free radical scavenging activity, which may contribute to their overall therapeutic effects .
  • Enzyme Inhibition : Research indicates that certain derivatives can inhibit key enzymes involved in inflammation and cancer progression, enhancing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide?

The compound is typically synthesized via acid-catalyzed condensation of 1,2,3-thiadiazole-4-carbohydrazide with 4-phenoxybenzaldehyde. A representative method involves refluxing equimolar amounts of the hydrazide and aldehyde in acetic acid (80°C, 1–3 hours) under solvent-free conditions. Reaction progress is monitored by TLC, and the product is isolated by filtration after cooling, yielding 80–90% purity . For analogous derivatives, hydrazonoyl halides or Vilsmeier-Haack reagents may be used to optimize regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm the Z-configuration of the hydrazone bond and aromatic substitution patterns.
  • IR spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹).
  • Mass spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS m/z 370.1 [M+H]⁺ in analogous compounds) .
  • Elemental analysis : To validate purity (>95% for publication-grade samples) .

Q. What preliminary biological activities have been reported for similar thiadiazole carbohydrazides?

Derivatives of 1,3,4-thiadiazole exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. For example, compound 13e (a structural analog) showed MIC values of 8 µg/mL against E. coli . Antimycobacterial activity against M. tuberculosis has also been observed in hydrazone derivatives . Screening protocols involve broth microdilution assays (CLSI guidelines) and cytotoxicity testing on mammalian cell lines (e.g., HEK-293) .

Q. What starting materials are critical for synthesizing this compound?

Key precursors include:

  • 1,2,3-Thiadiazole-4-carbohydrazide : Synthesized via condensation of hydrazine hydrate with carbon disulfide under Taguchi-optimized conditions (343 K, 6 hours) .
  • 4-Phenoxybenzaldehyde : Prepared by Ullmann coupling of phenol and 4-bromobenzaldehyde .

Q. How are structural analogs of this compound typically modified for SAR studies?

Common modifications include:

  • Aromatic substitution : Introducing electron-withdrawing (e.g., nitro, chloro) or donating (methoxy) groups on the phenoxy ring.
  • Heterocycle variation : Replacing the thiadiazole with pyrazole or triazole rings to assess ring size effects on bioactivity .
  • Hydrazone geometry : Comparing Z/E isomers via NOESY NMR to determine configuration-dependent activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in hydrazone formation?

Regioselectivity challenges arise from competing aldimine/ketimine tautomerization. Strategies include:

  • Solvent control : Using polar aprotic solvents (DMF) to stabilize intermediates.
  • Acid catalysis : Adjusting acetic acid concentration (0.5–2.0 mL) to favor Z-configuration .
  • Temperature modulation : Lower temperatures (60–70°C) reduce side products like pyrazoles or indoles observed in analogous syntheses .

Q. What computational methods support structure-activity relationship (SAR) analysis for this compound?

  • Molecular docking : To predict binding affinity with targets like CYP3A4 or mycobacterial enzymes (e.g., enoyl-ACP reductase) .
  • DFT calculations : To map electron density profiles (HOMO/LUMO) and identify reactive sites for electrophilic substitution .
  • QSAR models : Using descriptors like logP, polar surface area, and Hammett constants to correlate substituents with antimicrobial potency .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Case study: In analogous reactions, phenylhydrazine derivatives produced unexpected pyrazole byproducts due to cyclization . Resolution steps:

  • 2D NMR (COSY, HSQC) : To assign ambiguous proton/carbon signals.
  • X-ray crystallography : For unambiguous structural confirmation.
  • LC-MS/MS : To detect trace impurities (<5%) missed by elemental analysis .

Q. What strategies enhance the hydrolytic stability of the hydrazone bond in physiological conditions?

  • Steric shielding : Introducing bulky substituents (e.g., 3,5-dimethylphenyl) near the hydrazone bond.
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups reduce electron density, slowing hydrolysis .
  • Prodrug design : Replacing the hydrazone with a stable bioisostere (e.g., oxadiazole) .

Q. How can in silico toxicity prediction tools guide the design of safer analogs?

Tools like ProTox-II and ADMETlab predict hepatotoxicity, mutagenicity, and hERG inhibition. For example:

  • Compound 14a : Predicted LD₅₀ = 280 mg/kg (oral, rat) with low hepatotoxicity risk .
  • Mitigation strategies : Reducing logP (<3.5) to minimize phospholipidosis risk .

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